Sodium ferric oxalate

Description

BenchChem offers high-quality Sodium ferric oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium ferric oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

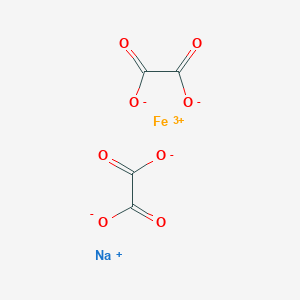

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4FeNaO8 |

|---|---|

Molecular Weight |

254.87 g/mol |

IUPAC Name |

sodium;iron(3+);oxalate |

InChI |

InChI=1S/2C2H2O4.Fe.Na/c2*3-1(4)2(5)6;;/h2*(H,3,4)(H,5,6);;/q;;+3;+1/p-4 |

InChI Key |

MKBNNYRMBCFUSH-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Na+].[Fe+3] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Sodium Ferric Oxalate: Formula, Structure, and Experimental Protocols

For Immediate Release

This technical guide provides a comprehensive overview of sodium ferric oxalate (B1200264), a coordination compound of significant interest in photochemistry and chemical synthesis. Targeted towards researchers, scientists, and professionals in drug development, this document details its chemical formula, molecular structure, quantitative physicochemical properties, and detailed experimental protocols for its synthesis and characterization.

Chemical Formula and Nomenclature

Sodium ferric oxalate, also known as sodium tris(oxalato)ferrate(III), is a salt consisting of sodium cations (Na⁺) and ferrioxalate (B100866) anions ([Fe(C₂O₄)₃]³⁻). Its chemical formula is conventionally written as Na₃[Fe(C₂O₄)₃] . The compound typically crystallizes from aqueous solutions as a hydrate, with the pentahydrate, Na₃[Fe(C₂O₄)₃]·5H₂O , being a common form that has been characterized by X-ray crystallography.[1][2] Other hydrated forms, such as the trihydrate, have also been reported.[3]

Synonyms:

-

Sodium iron(III) oxalate

-

Sodium oxalatoferrate

-

Sodium trisoxalatoferrate(III)

-

Ferric sodium oxalate

Molecular Structure and Coordination Chemistry

The core of sodium ferric oxalate's structure is the tris(oxalato)ferrate(III) anion. In this complex, a central iron(III) ion is coordinated to three bidentate oxalate ligands (C₂O₄²⁻).[2] The oxalate ions each bind to the iron center through two oxygen atoms, resulting in a coordination number of six for the iron atom.

The geometry of the [Fe(C₂O₄)₃]³⁻ anion is octahedral .[2] This arrangement gives rise to a chiral, propeller-like structure, meaning the complex can exist as two non-superimposable mirror images (enantiomers), denoted as Λ (lambda) and Δ (delta) isomers.

Caption: Structure of the tris(oxalato)ferrate(III) anion.

Quantitative Data

The physicochemical properties of sodium ferric oxalate are summarized below. The crystallographic data is for the pentahydrate form, Na₃[Fe(C₂O₄)₃]·5H₂O.[1]

| Property | Value |

| Molecular Formula | Na₃[Fe(C₂O₄)₃] |

| Molar Mass (anhydrous) | 388.87 g/mol [4] |

| Appearance | Lime green crystals[2][5] |

| Density | 1.97 g/cm³ at 17 °C[2] |

| Solubility in Water | 32.5 g/100 mL (cold), 182 g/100 mL (boiling)[2] |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Z (formula units/cell) | 8 |

Note: Detailed bond lengths and angles require access to the full crystallographic information file (CIF), which is not available in the search results. The provided data confirms the crystal system and space group from the study.

Key Chemical Properties: Photochemical Decomposition

A defining characteristic of the ferrioxalate anion is its sensitivity to light and higher-energy electromagnetic radiation.[2] Upon absorption of a photon, an intramolecular ligand-to-metal charge transfer (LMCT) occurs. This process involves the reduction of the iron(III) center to iron(II) and the oxidation of one oxalate ligand, which then decomposes into two molecules of carbon dioxide (CO₂).[2][6][7]

This photosensitivity forms the basis of its use in chemical actinometry for measuring photon flux.

Caption: Photochemical decomposition of the ferrioxalate anion.

Experimental Protocols

Synthesis of Sodium Tris(oxalato)ferrate(III)

This protocol describes a common method for synthesizing sodium ferric oxalate crystals from ferric chloride.

Caption: Workflow for the synthesis of sodium ferric oxalate.

Methodology:

-

Preparation of Ferric Hydroxide:

-

Dissolve 10.0 g of ferric chloride (FeCl₃) in 50 mL of deionized water.

-

In a separate beaker, dissolve 7.5 g of sodium hydroxide (NaOH) in 50 mL of deionized water.

-

Slowly add the NaOH solution to the FeCl₃ solution with constant stirring. A brown precipitate of ferric hydroxide, Fe(OH)₃, will form.

-

Allow the precipitate to settle, then filter it using a Buchner funnel. Wash the precipitate thoroughly with hot deionized water to remove residual chloride and sodium ions.[8][9]

-

-

Formation of the Complex:

-

In a beaker, dissolve 12.0 g of oxalic acid (H₂C₂O₄·2H₂O) in approximately 50-100 mL of hot deionized water.

-

Carefully add 4.0 g of NaOH pellets to the hot oxalic acid solution to form sodium oxalate in situ.

-

Add the washed ferric hydroxide precipitate from step 1 to the hot sodium oxalate solution in small portions with continuous stirring. The brown Fe(OH)₃ will dissolve, and the solution will turn a vibrant green, indicating the formation of the [Fe(C₂O₄)₃]³⁻ complex.[8]

-

-

Crystallization and Isolation:

-

Filter the hot green solution to remove any unreacted solids.

-

Gently heat the filtrate to concentrate the solution until small crystals begin to form on the surface.

-

Cover the beaker and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.

-

Collect the lime green crystals by filtration.

-

Wash the crystals with a small amount of cold water, followed by a wash with ethanol (B145695) or acetone (B3395972) to aid in drying.

-

Dry the crystals in a desiccator, protected from light.[8][9]

-

Characterization Protocol: Redox Titration for Oxalate Content

This protocol determines the percentage of oxalate in the synthesized complex via redox titration with a standardized potassium permanganate (B83412) (KMnO₄) solution.

Methodology:

-

Preparation of Analyte:

-

Accurately weigh approximately 0.1 g of the synthesized sodium ferric oxalate crystals.

-

Dissolve the sample in a 250 mL Erlenmeyer flask containing approximately 75 mL of deionized water and 10 mL of 6 M sulfuric acid (H₂SO₄).[10]

-

-

Titration:

-

Gently heat the acidic solution to about 80 °C. Do not boil.[10]

-

Titrate the hot solution with a standardized ~0.02 M KMnO₄ solution. The purple permanganate solution will be decolorized as it reacts with the oxalate.

-

The endpoint is reached upon the first appearance of a faint, persistent pink color, indicating a slight excess of MnO₄⁻.[10]

-

Record the volume of KMnO₄ solution used.

-

-

Calculation:

-

The reaction stoichiometry is: 2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O

-

Using the volume and molarity of the KMnO₄ solution, and the stoichiometry of the reaction, calculate the moles of oxalate in the sample. From this, determine the mass percentage of oxalate in the synthesized compound.

-

Characterization Protocol: Spectrophotometric Determination of Iron

This protocol is adapted from the ferrioxalate actinometry procedure, where the complex is first photochemically reduced to Fe²⁺, which is then complexed with 1,10-phenanthroline (B135089) to form a colored species that can be quantified using a spectrophotometer.

Methodology:

-

Photoreduction of the Sample:

-

Prepare a dilute aqueous solution of the synthesized sodium ferric oxalate of a known concentration.

-

Expose this solution to a UV light source for a sufficient time to ensure the complete conversion of Fe³⁺ to Fe²⁺.

-

-

Complexation with Phenanthroline:

-

Take a precise aliquot (e.g., 5.0 mL) of the irradiated solution.

-

Add a sodium acetate (B1210297) buffer solution to adjust the pH to the optimal range for complexation (typically pH 3-5).

-

Add an excess of a 0.1% 1,10-phenanthroline solution. A stable, intensely colored orange-red complex, [Fe(phen)₃]²⁺, will form.

-

Dilute the solution to a known final volume (e.g., in a 50 mL volumetric flask) with deionized water.[9]

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the orange-red solution at its absorption maximum (λ_max), which is approximately 510 nm.[9]

-

Determine the concentration of the Fe²⁺ complex using a calibration curve prepared from standard solutions of a known iron(II) salt (e.g., ferrous ammonium (B1175870) sulfate) treated with phenanthroline in the same manner.

-

From the concentration, calculate the mass percentage of iron in the original sample.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]

- 3. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]

- 4. researchgate.net [researchgate.net]

- 5. americanelements.com [americanelements.com]

- 6. researchgate.net [researchgate.net]

- 7. research.monash.edu [research.monash.edu]

- 8. Spontaneous enantiomorphism in poly-phased alkaline salts of tris(oxalato)ferrate(III): crystal structure of cubic NaRb5[Fe(C2O4)3]2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hepatochem.com [hepatochem.com]

- 10. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

synthesis of sodium trisoxalatoferrate(III)

An In-depth Technical Guide to the Synthesis of Sodium Trisoxalatoferrate(III)

This guide provides a comprehensive overview of the , a coordination compound with the formula Na₃[Fe(C₂O₄)₃]·nH₂O. The document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the preparation of this light-sensitive, green crystalline compound.

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the final product is presented below. This data is crucial for laboratory safety, procedural design, and interpretation of results.

Table 1: Properties of Reactants

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Key Hazards |

| Ferric Chloride | FeCl₃ | 162.20 | Yellow to brown solid | Corrosive, skin and eye irritant |

| Sodium Hydroxide (B78521) | NaOH | 40.00 | White solid | Corrosive, causes severe skin burns and eye damage |

| Oxalic Acid | H₂C₂O₄ | 90.03 (anhydrous) | White crystalline solid | Harmful if swallowed or in contact with skin, causes serious eye damage |

Table 2: Properties of Sodium Trisoxalatoferrate(III)

| Property | Value |

| Chemical Formula | Na₃[Fe(C₂O₄)₃]·nH₂O |

| Molar Mass | 388.87 g/mol (anhydrous) |

| Appearance | Bright green monoclinic crystals |

| Solubility in Water | Highly soluble in hot water (182 g/100 mL), less soluble in cold water (32 g/100 mL)[1] |

| Solubility in Ethanol (B145695) | Not appreciably soluble in ethanol or ethanol/water mixtures (>50% ethanol)[1] |

| Stability | Dehydrates in dry air; sensitive to light, which can cause decomposition[2][3] |

| Hazards | Oxalates can be poisonous in significant amounts[2][3] |

Experimental Protocol

The is typically a two-step process. The first step involves the preparation of a ferric hydroxide precipitate, which is then reacted with oxalic acid and a sodium salt to form the desired complex.

Step 1: Preparation of Ferric Hydroxide (Fe(OH)₃)

-

Dissolve 10.0 g of ferric chloride (FeCl₃) in 50 mL of deionized water in a 250 mL beaker.[4]

-

In a separate beaker, dissolve 7.5 g of sodium hydroxide (NaOH) in 50 mL of deionized water.[4]

-

Slowly add the sodium hydroxide solution to the ferric chloride solution in small portions while stirring continuously. A brown precipitate of ferric hydroxide will form.[4]

-

Allow the precipitate to settle.

-

Filter the precipitate using a Buchner funnel and wash it thoroughly with hot deionized water to remove any unreacted salts.[4]

Step 2: Synthesis of Sodium Trisoxalatoferrate(III)

-

In a 250 mL beaker, dissolve 12.0 g of oxalic acid (H₂C₂O₄) in 50 mL of hot deionized water.[4]

-

To the hot oxalic acid solution, add 4.0 g of sodium hydroxide pellets to form a solution of sodium oxalate (B1200264).[4]

-

Add the prepared ferric hydroxide precipitate from Step 1 to the hot sodium oxalate solution with constant stirring. The solution will turn from a rusty-brown to a bright, emerald green, indicating the formation of the trisoxalatoferrate(III) complex ion, [Fe(C₂O₄)₃]³⁻.[2][3][5]

-

Filter the resulting bright green solution to remove any unreacted ferric hydroxide.[2][3]

-

Gently heat the filtrate to its crystallization point and then allow it to cool slowly to room temperature.[4] For larger crystals, a slow evaporation method over several days can be employed.[2][3]

-

Collect the resulting green crystals by filtration.

-

Wash the crystals with a small amount of cold water, followed by a wash with ethanol.[4]

-

Dry the crystals in a desiccator, protected from light. Weigh the final product and calculate the percentage yield.

Reaction Stoichiometry and Pathways

The overall chemical reaction for the can be represented as follows:

Fe(OH)₃ + 3 H₂C₂O₄ + 3 NaOH → Na₃[Fe(C₂O₄)₃] + 6 H₂O

The following diagram illustrates the experimental workflow for this synthesis.

Caption: Experimental workflow for the .

Safety and Handling

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling the chemicals involved in this synthesis.

-

Ferric chloride and sodium hydroxide are corrosive and should be handled with care.

-

Oxalic acid is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

The final product, sodium trisoxalatoferrate(III), is light-sensitive and should be stored in a dark, cool, and dry place.[2][3]

-

Dispose of all chemical waste according to institutional and local regulations.

References

A Technical Guide to the Photochemical Properties of Sodium Ferrioxalate

Abstract

Sodium ferrioxalate (B100866), Na₃[Fe(C₂O₄)₃], is a coordination complex highly regarded for its pronounced photochemical sensitivity. This technical guide offers a comprehensive examination of its core photochemical properties, focusing on the mechanisms underlying its photoreactivity and its principal application as a chemical actinometer. This document provides detailed experimental methodologies for its synthesis and use in quantifying photon flux. All quantitative data are systematically presented in tabular format for clarity and comparative analysis. Key chemical pathways and experimental workflows are illustrated with diagrams to provide an intuitive understanding of the processes involved.

Core Photochemical Properties

The photochemical behavior of sodium ferrioxalate is governed by the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻. This complex is characterized by its lime green crystalline structure and its remarkable sensitivity to light, which induces a highly efficient redox reaction.[1][2] While stable in the dark, the complex readily decomposes upon exposure to ultraviolet and visible light, a property that establishes it as a primary standard for chemical actinometry.[3][4]

Molecular Structure and Absorption Spectrum

The central iron atom in the [Fe(C₂O₄)₃]³⁻ anion is in the +3 oxidation state and is coordinated to three bidentate oxalate (B1200264) ions, resulting in a distorted octahedral geometry.[1][3] The complex's vibrant green color and strong absorption in the UV-visible region are due to ligand-to-metal charge transfer (LMCT) bands.[5] Upon absorbing a photon, an electron is transferred from a ligand-based orbital (on the oxalate) to a metal-based d-orbital on the iron center. This process is responsible for initiating the photochemical reaction.

The molar absorptivity (ε) of the ferrioxalate complex is dependent on the wavelength. The primary absorption band is centered in the UV region, though absorption extends into the visible spectrum up to approximately 550 nm.[5]

Table 1: Molar Absorptivity of the Ferrioxalate Anion

| Wavelength (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|

| 260 | ~6000 |

| 300 | ~4500 |

| 350 | ~2000 |

| 400 | ~500 |

| 450 | ~100 |

| 490 | ~10 |

Note: Values are approximate and extracted from graphical data for the tris(oxalato)ferrate(III) anion.[5][6]

Photodecomposition Mechanism

The photodecomposition of ferrioxalate is a rapid and efficient process initiated by the absorption of a photon (hν). The overall reaction is:

2 [Fe(C₂O₄)₃]³⁻ + hν → 2 [Fe(C₂O₄)₂]²⁻ + C₂O₄²⁻ + 2 CO₂

The primary photochemical event is an intramolecular ligand-to-metal charge transfer (LMCT), which reduces the Fe(III) center to Fe(II) and oxidizes one of the oxalate ligands to an oxalate radical anion (C₂O₄•⁻).[1][3] This radical is unstable and rapidly decomposes, ultimately yielding two molecules of carbon dioxide (CO₂).[2] The key steps of this process are visualized below.

References

A Technical Guide to the Light Sensitivity and Decomposition of Sodium Ferrioxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ferrioxalate (B100866), Na₃[Fe(C₂O₄)₃], is an inorganic compound notable for its pronounced sensitivity to light and higher-energy electromagnetic radiation. This property underpins its historical and ongoing use in chemical actinometry, a technique for measuring photon flux. For researchers in drug development and related fields, understanding the photodecomposition of iron-containing compounds is critical, as light exposure can impact the stability and efficacy of photosensitive drug formulations. This technical guide provides an in-depth analysis of the light sensitivity and decomposition mechanism of sodium ferrioxalate, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core photochemical processes.

The ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, is a transition metal complex with an iron atom in the +3 oxidation state coordinated to three bidentate oxalate (B1200264) ligands.[1] Upon absorption of a photon, the complex undergoes a ligand-to-metal charge transfer (LMCT), initiating a series of reactions that lead to the reduction of iron(III) to iron(II) and the decomposition of an oxalate ligand to carbon dioxide.[1][2][3]

Photochemical Decomposition Mechanism

The photolysis of the ferrioxalate complex is a well-studied process, though the precise sequence of initial events has been a subject of scientific discussion. The overall reaction can be summarized as follows:

2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂[4]

The primary photochemical process is the absorption of a photon by the ferrioxalate ion, leading to an excited state. This is followed by an intramolecular electron transfer from an oxalate ligand to the iron(III) center, occurring on a sub-picosecond timescale.[5][6][7] This rapid event results in the formation of an iron(II) complex and an oxalate radical anion.

The key steps in the decomposition mechanism are:

-

Photoexcitation: The [Fe(C₂O₄)₃]³⁻ complex absorbs a photon, leading to a ligand-to-metal charge transfer (LMCT) excited state.

-

Intramolecular Electron Transfer: An electron is transferred from an oxalate ligand to the Fe(III) center, forming Fe(II) and an oxalate radical anion, C₂O₄⁻.[2][5]

-

Dissociation of the Oxalate Radical: The unstable oxalate radical anion rapidly dissociates, primarily into a carbon dioxide molecule and a carbon dioxide radical anion, CO₂⁻.[2] This dissociation occurs within approximately 40 picoseconds following the initial electron transfer.[5][6][7]

-

Further Reactions of the CO₂⁻ Radical: The highly reducing carbon dioxide radical anion can then react with another ferrioxalate complex, reducing the Fe(III) to Fe(II) and producing more carbon dioxide. This secondary reaction contributes to a quantum yield that can be greater than one.[3]

The intermediate and stable products of the photolysis of ferrioxalate are well-established and include Fe(II), carbon dioxide, and various radical species such as the carbon dioxide anion radical (CO₂⁻) and superoxide (B77818) radical anions (O₂⁻) in the presence of oxygen.[8]

Quantitative Data: Quantum Yield of Ferrioxalate Photolysis

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of moles of a specific product formed per mole of photons absorbed. The quantum yield for the formation of Fe(II) in the photolysis of ferrioxalate is known to be high and varies with the wavelength of the incident light.[3][8] It is also largely insensitive to temperature, concentration, and light intensity, which makes the ferrioxalate system an excellent chemical actinometer.[3][8]

| Wavelength (nm) | Quantum Yield (Φ) of Fe(II) formation | Reference |

| 253.7 | 1.39 | [9] |

| 270 | 1.24 | [10] |

| 313 | ~1.59 | [11] |

| 365/366 | 1.26 ± 0.03 | [12][13][14] |

| 405 | ~0.91 | [11] |

| 436 | ~0.89 | [11] |

| 250-500 | 0.9 - 1.25 | [3] |

Experimental Protocols

Synthesis of Sodium Ferrioxalate

Sodium ferrioxalate can be synthesized by reacting sodium oxalate with ferric oxalate.[1] An alternative method involves the initial preparation of ferric hydroxide (B78521).

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Oxalic acid (H₂C₂O₄)

-

Sodium oxalate (Na₂C₂O₄)

-

Distilled water

Procedure:

-

Preparation of Ferric Hydroxide: An aqueous solution of ferric chloride is treated with an excess of sodium bicarbonate to precipitate ferric hydroxide, Fe(OH)₃. The precipitate is then filtered and washed.[15]

-

Formation of Ferric Oxalate: The freshly prepared ferric hydroxide is dissolved in an excess of oxalic acid solution, forming a rusty-brown solution of ferric oxalate, Fe₂(C₂O₄)₃.[15]

-

Formation of Sodium Ferrioxalate: A solution of sodium oxalate is added to the ferric oxalate solution. The color of the solution will change from brown to a bright emerald green, indicating the formation of the sodium ferrioxalate complex, Na₃[Fe(C₂O₄)₃].[15]

-

Crystallization: The solution is then carefully evaporated in a light-tight container to obtain crystals of sodium ferrioxalate. The crystals can also be precipitated by the addition of methanol (B129727) or ethanol.[1][15]

Ferrioxalate Actinometry for Quantum Yield Determination

This protocol outlines the use of ferrioxalate actinometry to measure the photon flux of a light source, which is a prerequisite for determining the quantum yield of a photochemical reaction. The principle lies in the photoreduction of Fe(III) to Fe(II), followed by the quantification of the produced Fe(II) via spectrophotometry after complexation with 1,10-phenanthroline (B135089).[16][17][18]

Materials:

-

Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) (often used as a standard, but the principle is the same for the sodium salt)

-

Sulfuric acid (H₂SO₄), 0.05 M

-

1,10-phenanthroline solution (0.1% w/v in water)

-

Sodium acetate (B1210297) buffer solution

-

Ferrous ammonium (B1175870) sulfate (B86663) (for calibration curve)

-

Quartz cuvette

-

UV-Vis Spectrophotometer

-

Light source to be calibrated

Procedure:

-

Preparation of Actinometer Solution: Prepare a solution of potassium ferrioxalate (e.g., 0.006 M) in 0.05 M sulfuric acid. This solution is highly light-sensitive and must be prepared and handled in a darkroom under red light.[16]

-

Irradiation: A known volume of the actinometer solution is placed in a quartz cuvette and irradiated with the light source for a precisely measured time. A non-irradiated sample should be kept in the dark as a control.[17]

-

Development: After irradiation, an aliquot of the irradiated solution is mixed with a solution of 1,10-phenanthroline and a sodium acetate buffer. This forms a stable, intensely colored red-orange complex with the Fe(II) ions produced during photolysis. The solution is left in the dark for a specified time to allow for full color development.[16][17]

-

Spectrophotometric Measurement: The absorbance of the colored complex is measured at its absorption maximum (typically around 510 nm) using a UV-Vis spectrophotometer.[16]

-

Calibration and Calculation: A calibration curve of absorbance versus Fe(II) concentration is prepared using standard solutions of ferrous ammonium sulfate. The concentration of Fe(II) produced in the irradiated sample is determined from this curve. The number of moles of Fe(II) formed is then calculated. The photon flux can be determined using the known quantum yield of the ferrioxalate actinometer at the specific wavelength of irradiation.[17]

Visualizations

Caption: Photodecomposition pathway of the ferrioxalate complex.

Caption: Experimental workflow for ferrioxalate actinometry.

References

- 1. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]

- 2. escholarship.org [escholarship.org]

- 3. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]

- 4. mikeware.co.uk [mikeware.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. research.monash.edu [research.monash.edu]

- 7. researchgate.net [researchgate.net]

- 8. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [html.rhhz.net]

- 9. Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. CXCVII.—The photolysis of potassium ferrioxalate solutions. Part II. Discussion - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. scilit.com [scilit.com]

- 14. researchgate.net [researchgate.net]

- 15. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. hepatochem.com [hepatochem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Tris(oxalato)ferrate(III)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tris(oxalato)ferrate(III), with the chemical formula Na₃[Fe(C₂O₄)₃], is a coordination complex featuring a central iron(III) ion coordinated to three bidentate oxalate (B1200264) ligands.[1][2] This compound, typically isolated as a hydrated salt (e.g., trihydrate or pentahydrate), presents as bright green monoclinic crystals.[3][4][5] The ferrioxalate (B100866) anion, [Fe(C₂O₄)₃]³⁻, is known for its light sensitivity, a property that has been harnessed in chemical actinometry.[6][7] This guide provides a comprehensive overview of the physical and chemical properties of sodium tris(oxalato)ferrate(III), detailing its synthesis, structure, and reactivity for researchers in chemistry and drug development.

Physical Properties

The physical characteristics of sodium tris(oxalato)ferrate(III) are summarized in the table below, providing key data for its handling and characterization.

| Property | Value | Reference |

| Chemical Formula | Na₃[Fe(C₂O₄)₃] | [6] |

| Hydrated Forms | Na₃[Fe(C₂O₄)₃]·3H₂O, Na₃[Fe(C₂O₄)₃]·5H₂O | [3][4][5] |

| Molar Mass (anhydrous) | 388.87 g/mol | [8] |

| Molar Mass (trihydrate) | 443.02 g/mol | |

| Appearance | Bright green monoclinic crystals | [3][5] |

| Solubility in cold water | 32.5 parts per 100 parts solvent | [6] |

| Solubility in hot water | 182 parts per 100 parts solvent | [6][8] |

| Solubility in ethanol | Not appreciably soluble | [8] |

| Density | 1.937 g/cm³ (hydrate form unspecified) | [3] |

| Crystal System | Monoclinic | [3][4] |

| Space Group | C2/c (for the pentahydrate) | [4] |

Chemical Properties

Synthesis

Sodium tris(oxalato)ferrate(III) can be synthesized through the reaction of an iron(III) salt with sodium oxalate. A common laboratory preparation involves the initial formation of ferric hydroxide (B78521), which is then reacted with oxalic acid and sodium hydroxide.

Reaction Scheme:

-

FeCl₃ + 3NaOH → Fe(OH)₃ + 3NaCl

-

Fe(OH)₃ + 3H₂C₂O₄ + 3NaOH → Na₃[Fe(C₂O₄)₃] + 6H₂O

An alternative method involves the direct reaction between ferric chloride and sodium oxalate in an aqueous solution.[9]

Structure and Coordination

The [Fe(C₂O₄)₃]³⁻ anion exhibits a distorted octahedral geometry, with the central Fe(III) ion coordinated to six oxygen atoms from the three bidentate oxalate ligands.[4][10] The iron is in a +3 oxidation state, and the coordination number is 6.[2][11][12] X-ray crystallography of the pentahydrate reveals a monoclinic crystal system with the space group C2/c.[4]

Stability and Decomposition

Sodium tris(oxalato)ferrate(III) is stable in the dark but is sensitive to light, particularly in the ultraviolet region.[5][6] Upon exposure to light, the complex undergoes photoreduction of the Fe(III) center to Fe(II), with concomitant oxidation of an oxalate ligand to carbon dioxide.[6][7][9]

Thermally, the hydrated salt loses water molecules upon heating. For instance, it begins to lose one molecule of water when heated to 100-120°C.[3] Further heating leads to the decomposition of the oxalate ligands.

Spectroscopic Properties

-

UV-Vis Spectroscopy: The UV-Vis spectrum of an aqueous solution of [Fe(C₂O₄)₃]³⁻ shows two prominent absorption peaks at approximately 280 nm and 335 nm.[13][14] The band at 280 nm is attributed to a π→π* transition within the oxalate ligand, while the more intense band at 335 nm is assigned to a ligand-to-metal charge transfer (LMCT) transition.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum of Na₃[Fe(C₂O₄)₃]·5H₂O shows characteristic bands for the oxalate ligand and water molecules.[4][15]

-

Mössbauer Spectroscopy: ⁵⁷Fe-Mössbauer spectroscopy is a valuable tool for probing the electronic environment of the iron nucleus in this complex and its decomposition products.[4][15]

Electrochemical Properties

The ferrioxalate/ferrooxalate redox couple is a key aspect of its chemistry. The standard reduction potential for the Fe³⁺/Fe²⁺ couple in an oxalate medium is +0.15 V versus the Standard Hydrogen Electrode.[9] This value is significantly lower than the +0.77 V for the aqueous Fe³⁺/Fe²⁺ couple, indicating that the oxalate ligand stabilizes the Fe(III) oxidation state.[9]

Magnetic Properties

Experimental Protocols

Synthesis of Sodium Tris(oxalato)ferrate(III) Trihydrate

This protocol is based on the reaction of ferric hydroxide with oxalic acid and sodium hydroxide.[1][17][18]

Materials:

-

Ferric chloride (FeCl₃)

-

Sodium hydroxide (NaOH)

-

Oxalic acid (H₂C₂O₄)

-

Distilled water

-

Beakers, filter funnel, and filter paper

Procedure:

-

Preparation of Ferric Hydroxide:

-

Dissolve 5 g of ferric chloride in a minimal amount of distilled water.

-

In a separate beaker, dissolve 5.75 g of sodium hydroxide in distilled water.

-

Slowly add the sodium hydroxide solution to the ferric chloride solution with constant stirring to precipitate ferric hydroxide as a brown slurry.

-

Filter the ferric hydroxide precipitate and wash it with hot water.

-

-

Formation of the Complex:

-

In a separate beaker, dissolve 6 g of oxalic acid in approximately 25 mL of hot distilled water.

-

To the oxalic acid solution, add 2 g of sodium hydroxide pellets and stir until dissolved to form a sodium oxalate solution.

-

Add the freshly prepared ferric hydroxide precipitate to the hot sodium oxalate solution with continuous stirring. The solution will turn a bright green color, indicating the formation of the [Fe(C₂O₄)₃]³⁻ complex.

-

-

Crystallization:

-

Heat the green solution to concentrate it.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the green crystals of Na₃[Fe(C₂O₄)₃]·3H₂O by filtration.

-

Wash the crystals with a small amount of cold water and then with ethanol.

-

Dry the crystals in a desiccator away from direct light.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of sodium tris(oxalato)ferrate(III).

Caption: Workflow for the synthesis of Sodium Tris(oxalato)ferrate(III).

Photochemical Decomposition Pathway

The following diagram illustrates the light-induced decomposition of the ferrioxalate ion.

Caption: Simplified photochemical decomposition of the ferrioxalate ion.

References

- 1. scribd.com [scribd.com]

- 2. Draw the structure of the iron oxalate complex [Fe(C2O4)3]3-. - McMurry 8th Edition Ch 21 Problem 70 [pearson.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]

- 6. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]

- 7. atilim.edu.tr [atilim.edu.tr]

- 8. chembk.com [chembk.com]

- 9. webqc.org [webqc.org]

- 10. ijirset.com [ijirset.com]

- 11. The primary and secondary valency of [fe(c2o4)3]3- | Filo [askfilo.com]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. researchgate.net [researchgate.net]

- 17. lscollege.ac.in [lscollege.ac.in]

- 18. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Coordination Chemistry of the Ferrioxalate Anion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tris(oxalato)ferrate(III) anion, commonly known as the ferrioxalate (B100866) anion, [Fe(C₂O₄)₃]³⁻, is a transition metal complex of significant interest in various scientific disciplines.[1] Its unique photochemical properties have established it as a primary standard in chemical actinometry for measuring light flux.[2][3] Beyond this classical application, the ferrioxalate system is the subject of ongoing research in fields such as environmental chemistry, materials science, and catalysis due to its role in photo-Fenton-like processes and the generation of reactive oxygen species (ROS).[2][4][5] This guide provides an in-depth overview of the coordination chemistry of the ferrioxalate anion, including its structure, synthesis, properties, and reactivity, with a focus on quantitative data and detailed experimental protocols.

Molecular Structure and Properties

The ferrioxalate anion consists of a central iron(III) ion coordinated to three bidentate oxalate (B1200264) ligands, forming a distorted octahedral geometry.[1][6] The complex exhibits helical chirality, existing as two non-superimposable enantiomers, designated as Δ (delta) and Λ (lambda).[1] In the solid state, it is commonly isolated as the potassium salt trihydrate, K₃[Fe(C₂O₄)₃]·3H₂O, which forms emerald-green monoclinic crystals.[7][8] In aqueous solution, it dissociates to yield the fluorescent green [Fe(C₂O₄)₃]³⁻ anion.[1][7]

Structural Parameters

The structural integrity of the ferrioxalate complex is maintained by the coordination of the oxalate ligands to the iron center. The Fe-O bond distances are all close to 2.0 Å, which is indicative of a high-spin Fe(III) center.[1][6]

Table 1: Key Structural and Physical Properties of the Ferrioxalate Anion

| Property | Value | Reference |

| Chemical Formula | [Fe(C₂O₄)₃]³⁻ | [1] |

| Molar Mass (anion) | 319.901 g·mol⁻¹ | [1] |

| Molar Mass (K₃[Fe(C₂O₄)₃]·3H₂O) | 491.25 g·mol⁻¹ | [9] |

| Appearance (K₃[Fe(C₂O₄)₃]·3H₂O) | Lime green crystalline solid | [7][9] |

| Symmetry | D₃ | [1] |

| Fe-O Bond Length | ~2.0 Å | [1][6] |

| Magnetic Moment (K₃[Fe(C₂O₄)₃]) | 5.16 B.M. | [10] |

Synthesis of Potassium Ferrioxalate Trihydrate

The synthesis of potassium tris(oxalato)ferrate(III) trihydrate is a common laboratory procedure that involves the precipitation of ferric hydroxide (B78521) followed by its reaction with potassium oxalate and oxalic acid.[11][12]

Experimental Protocol: Synthesis of K₃[Fe(C₂O₄)₃]·3H₂O

Materials:

-

Ferric chloride (FeCl₃) or Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Potassium hydroxide (KOH)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Oxalic acid (H₂C₂O₄)

-

Distilled water

Procedure:

-

Preparation of Ferric Hydroxide:

-

Dissolve 3.5 g of ferric chloride in 10 mL of distilled water.[11]

-

In a separate beaker, dissolve 4.0 g of potassium hydroxide in 50 mL of distilled water.[11]

-

Slowly add the potassium hydroxide solution to the ferric chloride solution with constant stirring to precipitate reddish-brown ferric hydroxide, Fe(OH)₃.[11][12]

-

Filter the ferric hydroxide precipitate and wash it thoroughly with hot water to remove any soluble impurities.[11]

-

-

Formation of the Ferrioxalate Complex:

-

Prepare a solution by dissolving 5.5 g of potassium oxalate monohydrate and 4.0 g of oxalic acid in 100 mL of warm distilled water.[11]

-

Gradually add the freshly prepared ferric hydroxide precipitate to the warm potassium oxalate/oxalic acid solution while stirring continuously.[11][12] The precipitate will dissolve to form a clear, green solution.

-

Filter the solution to remove any undissolved impurities.[11]

-

-

Crystallization:

-

Transfer the green solution to a crystallizing dish and allow it to cool slowly to room temperature, away from direct sunlight.[13]

-

To promote crystallization, the solution can be placed in an ice bath.[13]

-

Collect the resulting green crystals by filtration.[11]

-

Wash the crystals with a small amount of ethanol and allow them to air dry.[11]

-

Diagram 1: Experimental Workflow for the Synthesis of Potassium Ferrioxalate

Caption: Workflow for the synthesis of potassium ferrioxalate.

Photochemical Decomposition

The ferrioxalate anion is highly sensitive to light and ultraviolet radiation.[1] Upon absorption of a photon, an intramolecular ligand-to-metal charge transfer (LMCT) occurs, leading to the reduction of Fe(III) to Fe(II) and the oxidation of an oxalate ligand.[4][14] This photoreduction is the basis for its use in actinometry. The overall reaction is:

2[Fe(C₂O₄)₃]³⁻ + hν → 2[Fe(C₂O₄)₂]²⁻ + C₂O₄²⁻ + 2CO₂[15]

The process involves the formation of several reactive intermediates, including the oxalate radical anion (C₂O₄⁻) and the carbon dioxide radical anion (CO₂⁻).[2][5] In the presence of oxygen, these radicals can lead to the formation of reactive oxygen species (ROS) such as superoxide (B77818) (O₂⁻), hydroperoxyl radical (HO₂), and hydroxyl radical (•OH).[2][4]

Quantum Yields

The quantum yield (Φ) for the formation of Fe(II) is a critical parameter in actinometry. It is known to be relatively insensitive to temperature, concentration, and light intensity.[2][5]

Table 2: Quantum Yields for Fe(II) Formation in Ferrioxalate Actinometry

| Wavelength (nm) | Quantum Yield (Φ) | Reference |

| 250-500 | 1.25 - 0.9 | [2][5] |

| 254 | 1.18 (for Fe(Ox)₂⁻) | [14] |

| 254 | 1.60 (for Fe(Ox)₃³⁻) | [14] |

| 270-365 | 1.24 | [15] |

Diagram 2: Photochemical Decomposition Pathway of the Ferrioxalate Anion

Caption: Photochemical decomposition of the ferrioxalate anion.

Thermal Decomposition

The thermal decomposition of potassium ferrioxalate trihydrate occurs in distinct stages. The three water molecules of hydration are lost at approximately 113°C.[7][9] At around 296°C, the anhydrous salt decomposes into potassium ferrooxalate (K₂[Fe(C₂O₄)₂]), potassium oxalate (K₂C₂O₄), and carbon dioxide (CO₂).[7] The final decomposition products are dependent on the atmosphere, with Fe₂O₃ and K₂CO₃ being formed in air.[16]

Table 3: Thermal Decomposition Stages of K₃[Fe(C₂O₄)₃]·3H₂O

| Temperature Range (°C) | Process | Products | Reference |

| ~113 | Dehydration | K₃[Fe(C₂O₄)₃] + 3H₂O | [7][9] |

| ~296 | Decomposition of Anhydrous Salt | 2K₂[Fe(C₂O₄)₂] + K₂C₂O₄ + 2CO₂ | [7] |

| 260-315 (in air) | Further Decomposition | Fe₂O₃ + K₂C₂O₄ | [17] |

| >315 (in air) | Oxalate Decomposition | K₂CO₃ | [17] |

Analytical Techniques and Protocols

The characterization of the ferrioxalate anion and its reaction products involves several analytical techniques.

Experimental Protocol: Ferrioxalate Actinometry

This protocol outlines the determination of the photon flux of a light source.

Materials:

-

Potassium ferrioxalate actinometer solution (typically 0.006 M in 0.05 M H₂SO₄)

-

1,10-Phenanthroline (B135089) solution

-

Buffer solution (e.g., sodium acetate)

-

Standard Fe(II) solution for calibration

-

Spectrophotometer

Procedure:

-

Irradiation:

-

Complexation and Measurement:

-

After irradiation, take an aliquot of the irradiated solution and the dark solution.

-

To each aliquot, add the 1,10-phenanthroline solution and the buffer solution to form the intensely colored [Fe(phen)₃]²⁺ complex.[18]

-

Allow time for the color to fully develop.[18]

-

Measure the absorbance of the irradiated sample at 510 nm using the dark sample as a blank.[18]

-

-

Calculation of Photon Flux:

-

Determine the concentration of Fe(II) formed using a calibration curve prepared with the standard Fe(II) solution.[18]

-

The photon flux can then be calculated using the known quantum yield of the ferrioxalate actinometer at the specific wavelength of irradiation.

-

Diagram 3: Logical Flow for Ferrioxalate Actinometry

Caption: Logical workflow for ferrioxalate actinometry.

Applications in Drug Development and Research

The principles of ferrioxalate chemistry have potential applications in drug development and related research areas.

-

Photodynamic Therapy (PDT): The light-induced generation of ROS by ferrioxalate complexes can be explored for photosensitizers in PDT, where localized cell death is induced by light activation of a drug.

-

Drug Delivery: The photochemical properties of ferrioxalate could be harnessed for light-triggered drug release from carrier systems.

-

Pro-oxidant Cancer Therapies: The ability of the ferrioxalate system to generate oxidative stress through Fenton-like reactions could be investigated as a strategy to selectively kill cancer cells, which are often more susceptible to ROS damage.

-

Environmental Remediation: The photo-Fenton process, driven by the photolysis of ferrioxalate, is effective in degrading organic pollutants in water, a field with parallels to the metabolic degradation of xenobiotics.[4][14]

Conclusion

The ferrioxalate anion is a versatile coordination complex with a rich and well-studied chemistry. Its structural features, straightforward synthesis, and, most notably, its photochemical reactivity make it an invaluable tool in quantitative photochemistry. For researchers, scientists, and professionals in drug development, a thorough understanding of the coordination chemistry of the ferrioxalate anion provides not only a fundamental tool for quantifying light but also a conceptual framework for designing novel light-activated therapeutic strategies and understanding oxidative processes in biological and environmental systems.

References

- 1. Ferrioxalate - Wikipedia [en.wikipedia.org]

- 2. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]

- 3. Actinometry_in_Photochemistry_Presentation (2).pptx [slideshare.net]

- 4. Diverse redox chemistry of photo/ferrioxalate system - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [html.rhhz.net]

- 6. Ferrioxalate - Wikiwand [wikiwand.com]

- 7. Potassium ferrioxalate - Wikipedia [en.wikipedia.org]

- 8. Potassium tris(oxalato) ferrate (III) [dmishin.github.io]

- 9. benchchem.com [benchchem.com]

- 10. University Chemistry Comprehensive Experiment: Preparation and Structural Characterization of Potassium Ferrioxalate [hxjy.chemsoc.org.cn]

- 11. byjus.com [byjus.com]

- 12. Preparation of Potassium Ferric Oxalate: Step-by-Step Guide [vedantu.com]

- 13. atilim.edu.tr [atilim.edu.tr]

- 14. Diverse redox chemistry of photo/ferrioxalate system - RSC Advances (RSC Publishing) DOI:10.1039/C4RA07153K [pubs.rsc.org]

- 15. analogyou.wordpress.com [analogyou.wordpress.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Ferrioxalate Complexes: History, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of ferrioxalate (B100866) complexes, with a particular focus on potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O). It covers the historical milestones of their discovery, detailed experimental protocols for their synthesis and application in actinometry, and delves into their emerging roles in biomedical research and drug development.

Historical Overview and Key Discoveries

The journey into the photochemical activity of ferrioxalate complexes began in the early 20th century, with detailed studies emerging around 1929. A significant leap in understanding came in 1953 when C.A. Parker proposed that the primary process following photoexcitation is an intramolecular electron transfer. This foundational work set the stage for what would become the most significant application of these complexes.

A landmark in the history of photochemistry was the 1956 paper by C.G. Hatchard and C.A. Parker, which meticulously detailed the use of potassium ferrioxalate as a chemical actinometer.[1][2][3] They demonstrated its high sensitivity, which is over 1000 times greater than that of uranyl oxalate (B1200264), the previously used standard.[4][5] This discovery established potassium ferrioxalate as the preeminent chemical actinometer for measuring light intensity, a status it retains to this day.[6]

Early research into the photolysis mechanism proposed a simple intramolecular electron transfer from an oxalate ligand to the Fe(III) center. However, subsequent, more sophisticated studies using techniques like flash photolysis have revealed a more complex process, with evidence suggesting that the dissociation of an Fe-O bond or a C-C bond on the oxalate ligand may be the initial step.[7] The exact primary photochemical process remains a subject of active research.

Physicochemical Properties

The tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, is a coordination complex with a central iron atom in the +3 oxidation state coordinated to three bidentate oxalate ligands.[5] This arrangement results in a distorted octahedral geometry.[5] The complex exhibits helical chirality, existing as two non-superimposable enantiomers, designated as Λ (lambda) and Δ (delta).[8]

Salts of the ferrioxalate anion, such as potassium ferrioxalate, are typically lime-green crystalline solids.[8] They are stable in the dark but are highly sensitive to light and higher-energy electromagnetic radiation, which induces the decomposition of an oxalate ligand to carbon dioxide and the reduction of the iron(III) atom to iron(II).[5]

Experimental Protocols

Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O)

This protocol describes a common method for the synthesis of potassium ferrioxalate from ferric chloride.

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Distilled water

-

Beakers

-

Stirring rod

-

Heating plate

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Preparation of Solutions:

-

Dissolve a specific amount of ferric chloride hexahydrate in a minimal amount of warm distilled water in a beaker.

-

In a separate beaker, dissolve a 3:1 molar excess of potassium oxalate monohydrate in warm distilled water.[5]

-

-

Formation of the Complex:

-

Slowly, and with constant stirring, add the ferric chloride solution to the potassium oxalate solution. A green solution containing the ferrioxalate complex will form.[4]

-

-

Crystallization:

-

Cool the resulting solution in an ice bath for approximately 30-60 minutes to induce crystallization.[5]

-

-

Isolation and Purification:

-

Drying and Storage:

-

Dry the crystals in a desiccator in the dark.

-

Store the final product in a light-protected container to prevent photochemical decomposition.

-

Ferrioxalate Actinometry for Photon Flux Determination

This protocol outlines the use of potassium ferrioxalate to determine the photon flux of a light source.

Materials:

-

Potassium ferrioxalate solution (typically 0.006 M in 0.1 N H₂SO₄)

-

1,10-phenanthroline (B135089) solution (0.1% w/v in water)

-

Buffer solution (e.g., sodium acetate/sulfuric acid buffer, pH ~4-5)

-

Standard Fe(II) solution (prepared from ferrous ammonium (B1175870) sulfate)

-

Quartz cuvettes

-

Light source to be calibrated

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Dark room or light-proof enclosure

Procedure:

-

Irradiation:

-

Work in a darkroom or under red light to prevent premature photoreaction.[9]

-

Pipette a known volume of the ferrioxalate actinometer solution into a quartz cuvette.

-

Prepare a "dark" sample by keeping an identical cuvette with the actinometer solution in complete darkness.

-

Expose the sample cuvette to the light source for a precisely measured time. The irradiation time should be controlled to ensure that the conversion of Fe(III) to Fe(II) is kept low (typically <10%) to maintain a linear response.[9]

-

-

Development:

-

After irradiation, pipette a known aliquot of both the irradiated and the dark solutions into separate volumetric flasks.

-

To each flask, add a known volume of the 1,10-phenanthroline solution and the buffer solution.[9]

-

Dilute to the mark with distilled water and mix thoroughly.

-

Allow the solutions to stand in the dark for at least 30 minutes to ensure complete formation of the red-orange [Fe(phen)₃]²⁺ complex.[5]

-

-

Measurement:

-

Measure the absorbance of the irradiated and dark samples at 510 nm using a UV-Vis spectrophotometer. The absorbance of the dark sample serves as the blank.[5]

-

-

Calculation of Photon Flux:

-

The number of Fe(II) ions formed is calculated using the Beer-Lambert law and a calibration curve constructed from the standard Fe(II) solutions.

-

The photon flux is then determined using the known quantum yield of Fe(II) formation at the irradiation wavelength.

-

Quantitative Data

The quantum yield of Fe(II) formation (ΦFe(II)) upon photolysis of the ferrioxalate complex is wavelength-dependent. The values established by Hatchard and Parker are widely accepted standards.

| Wavelength (nm) | Quantum Yield (ΦFe(II)) |

| 254 | 1.25 |

| 313 | 1.24 |

| 334 | 1.23 |

| 365 | 1.26 |

| 405 | 1.14 |

| 436 | 1.01 |

| 468 | 0.93 |

| 509 | 0.86 |

| 546 | 0.15 |

| 578 | < 0.01 |

Data sourced from Hatchard and Parker (1956).[3]

Applications in Drug Development and Biological Research

While renowned for its role in photochemistry, the unique properties of ferrioxalate complexes are being increasingly explored in biomedical fields.

Photodynamic Therapy (PDT)

The light-induced generation of reactive oxygen species (ROS) by ferrioxalate complexes makes them potential agents for photodynamic therapy (PDT), a treatment modality that uses a photosensitizer, light, and oxygen to kill cancer cells.[10][11][12] Upon irradiation, the ferrioxalate complex can generate species such as superoxide (B77818) and hydroxyl radicals, which are highly cytotoxic.[7]

The proposed mechanism involves the photo-induced reduction of Fe(III) to Fe(II) and the subsequent reaction with molecular oxygen to produce ROS. These ROS can then induce apoptosis or necrosis in targeted cancer cells.

ROS-Responsive Drug Delivery

The generation of ROS can also be harnessed for controlled drug release.[13][14] Nanocarriers incorporating ferrioxalate could be designed to release a therapeutic payload in response to light. This approach offers the potential for spatiotemporally controlled drug delivery, minimizing off-target effects.

Other Biomedical Applications

Ferric oxalate has been investigated as a treatment for dentin hypersensitivity, although its efficacy is still under debate.[1] Additionally, the fundamental chemistry of iron-oxalate interactions is relevant to understanding certain biological processes and the environmental fate of iron.

Conclusion

Ferrioxalate complexes, particularly potassium ferrioxalate, have a rich history rooted in fundamental photochemistry. Their well-characterized and highly efficient photochemical properties have made them indispensable tools for actinometry. Looking forward, the ability of these complexes to generate reactive oxygen species under illumination opens up exciting new avenues for their application in targeted cancer therapy and advanced drug delivery systems. Further research into the biological interactions and optimization of the photophysical properties of ferrioxalate complexes will be crucial in translating their potential from the laboratory to clinical applications.

References

- 1. Ferric oxalate - Wikipedia [en.wikipedia.org]

- 2. Targeted iron-oxide nanoparticle for photodynamic therapy and imaging of head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ferrioxalate|Iron(III) Oxalate Complex|Research Chemical [benchchem.com]

- 5. Ferrioxalate - Wikipedia [en.wikipedia.org]

- 6. Transition metal oxalate complex - Wikipedia [en.wikipedia.org]

- 7. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]

- 8. On the Clinical Pharmacology of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ferrioxalate | C6FeO12-3 | CID 167279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Photodynamic therapy for non-melanoma skin cancer | Canadian Cancer Society [cancer.ca]

- 11. Photodynamic therapy - Wikipedia [en.wikipedia.org]

- 12. Photodynamic therapy - Mayo Clinic [mayoclinic.org]

- 13. Reactive‐Oxygen‐Species‐Responsive Drug Delivery Systems: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Integration of Reactive Oxygen Species Generation and Prodrug Activation for Cancer Therapy – Bio Integration [bio-integration.org]

sodium ferrioxalate molar mass and solubility in water

An In-depth Technical Guide to Sodium Ferrioxalate (B100866): Molar Mass and Aqueous Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of sodium ferrioxalate, with a specific focus on its molar mass and solubility in water. Detailed experimental protocols for its synthesis and the determination of its aqueous solubility are presented, alongside visualizations of key chemical processes.

Physicochemical Properties of Sodium Ferrioxalate

Sodium ferrioxalate, also known as sodium tris(oxalato)ferrate(III), is a coordination compound with the chemical formula Na₃[Fe(C₂O₄)₃]. It typically exists in a hydrated form, most commonly as the trihydrate, Na₃[Fe(C₂O₄)₃]·3H₂O. The compound is notable for its vibrant green color and its sensitivity to light.

Molar Mass

The molar mass of sodium ferrioxalate varies depending on its state of hydration. The table below summarizes the molar mass for the anhydrous and common hydrated forms.

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Anhydrous Sodium Ferrioxalate | Na₃[Fe(C₂O₄)₃] | 388.87 |

| Sodium Ferrioxalate Trihydrate | Na₃[Fe(C₂O₄)₃]·3H₂O | 442.92 |

Aqueous Solubility

Sodium ferrioxalate is highly soluble in water, and its solubility is strongly dependent on temperature. It is significantly more soluble in hot water than in cold water. The compound is not appreciably soluble in ethanol (B145695) or ethanol-water mixtures that contain more than 50% ethanol by mass[1][2].

| Solvent | Temperature | Solubility |

| Cold Water | Room Temperature (approx. 20-25°C) | 32 g / 100 mL[1][2] |

| Hot Water | Near boiling | 182 g / 100 mL[1][2] |

| Water | Room Temperature (estimate) | ~60 g / 100 mL[2][3] |

Experimental Protocols

Synthesis of Sodium Ferrioxalate (Trihydrate)

This protocol outlines the synthesis of sodium ferrioxalate from ferric chloride and oxalic acid.

Materials:

-

Ferric chloride (FeCl₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Oxalic acid (H₂C₂O₄)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel)

-

Heating plate

Procedure:

-

Preparation of Ferric Hydroxide:

-

Dissolve a known amount of ferric chloride in distilled water.

-

In a separate beaker, dissolve a stoichiometric amount of sodium hydroxide in distilled water.

-

Slowly add the sodium hydroxide solution to the ferric chloride solution while stirring continuously to precipitate ferric hydroxide (Fe(OH)₃) as a brownish solid.

-

Allow the precipitate to settle, then filter it using a Büchner funnel and wash it with hot water to remove any unreacted salts[1].

-

-

Preparation of Sodium Oxalate (B1200264) Solution:

-

In a beaker, dissolve a stoichiometric amount of oxalic acid in distilled water.

-

Carefully add a stoichiometric amount of sodium hydroxide to the oxalic acid solution to form sodium oxalate (Na₂C₂O₄)[1].

-

-

Formation of Sodium Ferrioxalate:

-

Add the freshly prepared ferric hydroxide precipitate to the hot sodium oxalate solution while stirring. The brownish precipitate will dissolve, and the solution will turn a vibrant green, indicating the formation of the ferrioxalate complex ion, [Fe(C₂O₄)₃]³⁻[2][3].

-

The overall reaction is: Fe(OH)₃ + 3Na₂C₂O₄ + 3H₂C₂O₄ → 2Na₃[Fe(C₂O₄)₃] + 3H₂O

-

-

Crystallization:

-

Gently heat the green solution to concentrate it.

-

Allow the solution to cool slowly to room temperature. Bright green crystals of sodium ferrioxalate trihydrate will form.

-

The crystals can be collected by filtration, washed with a small amount of cold water, and then with ethanol.

-

Dry the crystals in a desiccator, protected from light[1].

-

Determination of Aqueous Solubility

This protocol describes a method to determine the solubility of sodium ferrioxalate in water at various temperatures.

Materials:

-

Sodium ferrioxalate crystals

-

Distilled water

-

Test tubes or small beakers

-

Thermometer

-

Water bath

-

Stirring apparatus

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Prepare a series of test tubes, each containing a known mass of sodium ferrioxalate.

-

Add a known volume of distilled water to each test tube. The amounts should be chosen to create a range of concentrations.

-

-

Equilibration and Measurement:

-

Heat each solution in a water bath until all the sodium ferrioxalate has dissolved.

-

Allow the solutions to cool slowly while stirring gently.

-

For each solution, carefully observe the temperature at which the first crystals of sodium ferrioxalate begin to appear. This is the saturation temperature for that specific concentration.

-

-

Data Analysis:

-

Calculate the solubility for each sample in grams of solute per 100 mL of water ( g/100 mL).

-

Plot the solubility (y-axis) against the saturation temperature (x-axis) to generate a solubility curve for sodium ferrioxalate.

-

Key Chemical Processes and Visualizations

Synthesis Workflow

The synthesis of sodium ferrioxalate is a multi-step process involving the preparation of an iron precursor and its subsequent reaction with an oxalate source.

Caption: Workflow for the synthesis of sodium ferrioxalate.

Photodecomposition of the Ferrioxalate Anion

The ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, is sensitive to light. Upon absorption of a photon, an intramolecular electron transfer occurs, leading to the reduction of iron(III) to iron(II) and the oxidation of an oxalate ligand.

Caption: Photodecomposition pathway of the ferrioxalate anion.

References

Spectroscopic and Photochemical Analysis of Sodium Ferrioxalate: A Technical Guide

Introduction

Sodium ferrioxalate (B100866), with the chemical formula Na₃[Fe(C₂O₄)₃], is an inorganic compound featuring a central iron atom in the +3 oxidation state coordinated to three bidentate oxalate (B1200264) ligands.[1][2] This transition metal complex is notable for its vibrant green color and, more significantly, its pronounced sensitivity to light and higher-energy electromagnetic radiation.[2][3] Upon absorption of a photon, the ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, undergoes a photoreduction process where the iron(III) center is reduced to iron(II), and an oxalate ligand decomposes to carbon dioxide.[1][2] This high photoactivity makes sodium and potassium ferrioxalate crucial components in chemical actinometry, a technique used to measure photon flux.[2][4]

This technical guide provides an in-depth exploration of the synthesis, photochemistry, and spectroscopic analysis of sodium ferrioxalate. It is intended for researchers, chemists, and professionals in drug development who utilize photochemical processes and require precise analytical methodologies. The document details experimental protocols for synthesis and analysis, presents quantitative data in structured tables, and visualizes complex workflows and pathways using logical diagrams.

Synthesis of Sodium Ferrioxalate

The synthesis of sodium ferrioxalate can be achieved by the reaction of a soluble iron(III) salt with a source of oxalate ions in an aqueous solution. Several procedures exist, generally involving the precipitation of ferric hydroxide (B78521) followed by its reaction with oxalic acid and subsequent complexation with sodium oxalate, or by directly mixing solutions of ferric oxalate and sodium oxalate.[1][3][5]

Experimental Protocol: Synthesis

This protocol is a synthesized method based on common laboratory procedures.[3][5][6]

-

Preparation of Ferric Hydroxide:

-

Dissolve 6.0 g of ferric chloride hexahydrate (FeCl₃·6H₂O) in 10 mL of distilled water in a 50-mL beaker.

-

In a separate beaker, dissolve 4.0 g of sodium hydroxide (NaOH) in 50 mL of distilled water.

-

Slowly add the NaOH solution to the FeCl₃ solution while stirring continuously. A reddish-brown precipitate of ferric hydroxide, Fe(OH)₃, will form.

-

Filter the precipitate using a Buchner funnel and wash it thoroughly with hot distilled water to remove chloride ions.[6]

-

-

Formation of the Ferrioxalate Complex:

-

Prepare a sodium oxalate solution by dissolving an appropriate amount in hot water.

-

Add the freshly prepared ferric hydroxide precipitate to the hot sodium oxalate solution with constant stirring.[6] The brown precipitate will dissolve, and the solution will turn a brilliant emerald green, indicating the formation of the sodium ferrioxalate complex, Na₃[Fe(C₂O₄)₃].[5]

-

-

Crystallization and Isolation:

-

Heat the green solution gently to concentrate it until the point of crystallization begins.[6]

-

Allow the solution to cool down slowly. Large, transparent green crystals of sodium ferrioxalate will form.[3]

-

Alternatively, the product can be precipitated by adding methanol (B129727) or ethanol (B145695) to the solution.[1]

-

Collect the crystals by filtration, wash them with a small amount of cold water, followed by a wash with ethyl alcohol.[6]

-

Dry the crystals in a dark place to prevent photochemical decomposition and record the yield. The entire process should be performed in low-light conditions.

-

Caption: Workflow for the synthesis of sodium ferrioxalate crystals.

Core Photochemistry and Reaction Mechanism

The defining characteristic of the ferrioxalate anion is its photochemical reactivity. The process is initiated by the absorption of a photon, leading to a ligand-to-metal charge transfer (LMCT).[7] This event excites an electron from a ligand-based orbital to a metal-based orbital, effectively reducing the iron center from Fe(III) to Fe(II) and oxidizing an oxalate ligand. The oxidized oxalate radical is unstable and rapidly decomposes into two molecules of carbon dioxide.

The overall photochemical reaction can be summarized as: 2[Fe(C₂O₄)₃]³⁻ + hν → 2Fe²⁺ + 2C₂O₄²⁻ + 2CO₂

This photoreduction is the basis for its use in actinometry, where the amount of Fe²⁺ produced is directly proportional to the number of photons absorbed.

References

- 1. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]

- 2. Ferrioxalate - Wikipedia [en.wikipedia.org]

- 3. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]

- 4. analogyou.wordpress.com [analogyou.wordpress.com]

- 5. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. scribd.com [scribd.com]

- 7. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [html.rhhz.net]

An In-depth Technical Guide to the Electron Transfer Mechanism in Ferrioxalate Photolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The photolysis of the ferrioxalate (B100866) complex, specifically potassium tris(oxalato)ferrate(III), is a cornerstone of photochemistry, renowned for its application in chemical actinometry due to its high and well-characterized quantum yield.[1][2] Beyond its use in measuring light intensity, the ferrioxalate system serves as a critical model for understanding ligand-to-metal charge transfer (LMCT) processes, which are fundamental to various fields, including atmospheric chemistry, environmental remediation, and the light-induced mechanisms of certain drugs.[3] Upon absorption of a photon, the ferrioxalate anion undergoes a rapid intramolecular redox reaction, leading to the reduction of the iron center from Fe(III) to Fe(II) and the oxidation and subsequent decomposition of an oxalate (B1200264) ligand.[4] This guide provides a comprehensive overview of the core electron transfer mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex sequence of events.

Core Electron Transfer Mechanism

The primary photochemical process in ferrioxalate photolysis has been a subject of extensive research, with two predominant, and at times conflicting, proposed mechanisms.[3] Both pathways ultimately lead to the formation of Fe(II) and the release of carbon dioxide. The key distinction lies in the initial step following photoexcitation.

1. Intramolecular Electron Transfer (Ligand-to-Metal Charge Transfer - LMCT) Mechanism: This is the more widely supported mechanism. Upon absorption of a photon, an electron is transferred from a π-orbital of an oxalate ligand to a d-orbital of the Fe(III) center.[3] This LMCT event occurs on an ultrafast timescale, within femtoseconds to picoseconds, creating a transient Fe(II) species with a bound oxalate radical anion.[5] This intermediate subsequently undergoes dissociation of the C-C and Fe-O bonds, leading to the formation of Fe(II), carbon dioxide, and another oxalate ligand.

2. Dissociation-First Mechanism: An alternative mechanism proposes that the initial event following photoexcitation is the dissociation of an Fe-O bond or the cleavage of a C-C bond within an oxalate ligand, prior to the electron transfer. This would form a transient radical pair that subsequently undergoes electron transfer to produce the Fe(II) center.

Current evidence from ultrafast spectroscopic techniques, such as femtosecond transient absorption and time-resolved X-ray absorption spectroscopy, strongly favors the LMCT mechanism as the primary pathway.[5][6]

The overall, simplified net reaction for the photolysis of ferrioxalate is:

2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe(C₂O₄) + 2 CO₂ + 3 C₂O₄²⁻[3]

It is important to note that the quantum yield of Fe(II) formation can be greater than one, indicating that the initially formed radical species can react with another ferrioxalate complex in a "dark" reaction to produce a second Fe(II) ion.

Quantitative Data

The photolysis of ferrioxalate has been extensively characterized, yielding a wealth of quantitative data that is crucial for its use as a chemical actinometer and for understanding its reaction dynamics.

Table 1: Quantum Yield of Fe(II) Formation (ΦFe(II)) at Various Wavelengths

| Wavelength (nm) | Quantum Yield (ΦFe(II)) | Ferrioxalate Concentration (M) | Reference |

| 254 | 1.25 | 0.006 | [1] |

| 364 | 1.283 ± 0.023 | 0.006 | [7] |

| 365/366 | 1.26 ± 0.03 | Not Specified | [8] |

| 407 | 1.188 ± 0.012 | 0.006 | [7] |

| 458 | 0.845 ± 0.011 | 0.15 | [7] |

| 480 | 0.94 | Not Specified | [3] |

| 510 | 0.15 | 0.15 | [1] |

| 546 | 0.013 | 0.15 | [1] |

Table 2: Lifetimes and Rate Constants of Key Transient Species

| Species/Process | Lifetime/Rate Constant | Experimental Technique | Reference |

| Intramolecular Electron Transfer | < 30 fs | Ultrafast Liquid Phase PES | [9] |

| Initial Fe(II) species decay | ~2 ps | Ultrafast Liquid Phase PES | [9] |

| Dissociation of photo-oxidized oxalate | Fast: 0.4 ± 0.1 ps, Slow: 3.8 ± 0.2 ps | Pump-probe IR Transient Absorption | [5] |

| Transient Fe(ox)₃³⁻* | Short: ~30 µs, Long: ~1 ms | Laser Flash Photolysis | [9] |

| Reaction of CO₂⁻/C₂O₄⁻ with [Fe(C₂O₄)₃]³⁻ | k ≥ 5 x 10⁷ M⁻¹s⁻¹ | Flash Photolysis | [10] |

Table 3: Structural Dynamics from Time-Resolved X-ray Absorption Spectroscopy (EXAFS)

| Time after Excitation | Fe-O Bond Distance (Å) | Interpretation | Reference |

| 0 - 2 ps | 2.16 (elongated from ground state) | Excited state of ferrioxalate | |

| 4 - 9 ps | 1.87 - 1.93 | Pentacoordinate intermediate | [11] |

| Ground State Fe(III)-O | ~2.02 | Ground state | |

| Ground State Fe(II)-O | ~2.1 - 2.2 | Ground state of product |

Experimental Protocols

A variety of experimental techniques are employed to study the intricate details of ferrioxalate photolysis. Below are detailed protocols for key experiments.

Potassium Ferrioxalate Actinometry

This protocol is used to determine the photon flux of a light source, a prerequisite for measuring the quantum yield of any photochemical reaction.

Materials:

-

Potassium tris(oxalato)ferrate(III) trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium acetate (B1210297) (CH₃COONa)

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) for calibration

-

Distilled or deionized water

-

Volumetric flasks, pipettes, and cuvettes

-

UV-Vis spectrophotometer

-

Light source to be calibrated

-

Dark room or light-proof enclosure with a red safelight

Procedure:

Part A: Preparation of Solutions (in a dark room under red light)

-

Actinometer Solution (e.g., 0.006 M): Dissolve 0.2947 g of K₃[Fe(C₂O₄)₃]·3H₂O in 100 mL of 0.05 M H₂SO₄. This solution is light-sensitive and should be stored in a dark bottle wrapped in aluminum foil.[12]

-

Developer Solution: Prepare a solution containing 0.1% (w/v) 1,10-phenanthroline and 10% (w/v) sodium acetate in distilled water.[11]

-

Fe(II) Standard Solutions for Calibration: Prepare a stock solution of ~0.4 mM FeSO₄·7H₂O in 0.1 N H₂SO₄. From this stock, prepare a series of standard solutions of known Fe(II) concentrations by serial dilution.[13]

Part B: Irradiation

-

Pipette a known volume of the actinometer solution into the reaction vessel (e.g., a quartz cuvette).

-

Place the vessel in the light path of the source to be calibrated.

-

Irradiate the solution for a precisely measured time interval. The irradiation time should be short enough to ensure that the conversion of Fe(III) to Fe(II) is less than 10%.[1]

-

Simultaneously, keep an identical cuvette with the actinometer solution in complete darkness as a control.

Part C: Development and Measurement

-

After irradiation, pipette a known aliquot of the irradiated solution and the dark control solution into separate volumetric flasks.

-

Add a known volume of the developer solution to each flask.

-

Dilute to the mark with distilled water and mix well.

-

Allow the solutions to stand in the dark for at least 30 minutes for the color of the [Fe(phen)₃]²⁺ complex to fully develop.[1]

-

Measure the absorbance of the irradiated and control samples at 510 nm using the UV-Vis spectrophotometer.[13]

Part D: Calibration and Calculation

-

Treat the Fe(II) standard solutions with the developer solution in the same manner as the actinometer samples and measure their absorbance at 510 nm to construct a calibration curve of absorbance versus Fe(II) concentration.

-

From the calibration curve, determine the concentration of Fe(II) formed in the irradiated sample.

-

The photon flux (in moles of photons per unit time) can then be calculated using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength (see Table 1).

Flash Photolysis

Flash photolysis is used to generate transient species and study their subsequent reactions on microsecond to millisecond timescales.

Experimental Setup:

-

Flash Lamp/Laser: A high-intensity light source (e.g., Nd:YAG laser) to provide a short, intense pulse of light (the "flash" or "pump") to initiate the photolysis.[11]

-

Reaction Cell: A quartz cell containing the deoxygenated ferrioxalate solution.

-

Monitoring Lamp/Laser: A continuous or pulsed light source with a broad spectral output that passes through the reaction cell.

-

Monochromator: To select a specific wavelength from the monitoring beam to probe the absorbance of transient species.

-

Detector: A photomultiplier tube (PMT) or a CCD camera to measure the intensity of the monitoring light after it passes through the sample.[4]

-

Oscilloscope/Data Acquisition System: To record the change in absorbance as a function of time after the flash.

Methodology:

-

A solution of potassium ferrioxalate is placed in the reaction cell and deoxygenated by bubbling with an inert gas (e.g., argon).

-

The solution is irradiated with a short, intense pulse of light from the flash lamp or laser.

-

The change in absorbance of the solution at a specific wavelength is monitored over time using the monitoring lamp, monochromator, and detector.

-